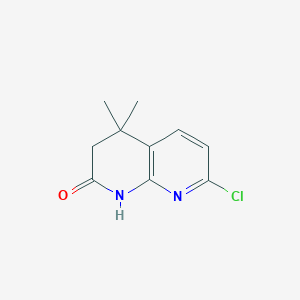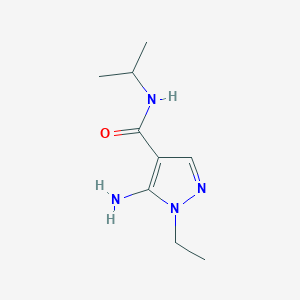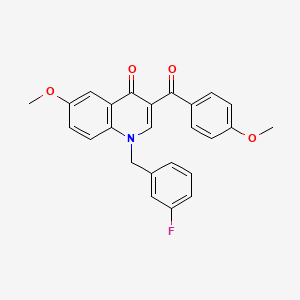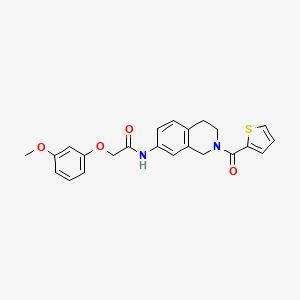
2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
The structural aspects and properties of amide-containing isoquinoline derivatives have been extensively studied. Research indicates that compounds with isoquinoline derivatives, similar in structure to the specified chemical, can form crystalline solids or gels when treated with various acids. These compounds have been shown to exhibit fluorescence properties, which could be utilized in material science and chemical sensing applications. For instance, some derivatives form host–guest complexes with enhanced fluorescence emission, a property valuable in developing fluorescent materials and probes (Karmakar et al., 2007).
Antitumor Activity
Isoquinoline derivatives have also been explored for their antitumor activities. Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have demonstrated inhibitory effects on cell proliferation in various tumor cell lines, suggesting potential applications in cancer therapy. Such compounds' cytostatic activity against leukemia and mammary tumor cells indicates their relevance in developing new antitumor agents (Ambros et al., 1988).
Fluorescence Derivatization in Chromatography
The use of isoquinoline derivatives as fluorescence derivatization reagents in chromatography highlights their application in analytical chemistry. These compounds can sensitively and selectively react with alcohols to form fluorescent esters, facilitating the detection of various compounds in high-performance liquid chromatography (HPLC) analyses (Yoshida et al., 1992).
ABCB1 Inhibitors
Research into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors shows that certain basic nuclei linked to the isoquinoline moiety can significantly inhibit ABCB1 activity. This finding is crucial for overcoming drug resistance in cancer therapy, as ABCB1 (P-glycoprotein) is a known efflux transporter that contributes to the resistance of cancer cells to chemotherapeutic drugs (Colabufo et al., 2008).
Synthesis and Characterization
The synthesis and characterization of novel compounds based on isoquinoline derivatives have led to the discovery of molecules with potential anti-cancer activity. These studies contribute to the broader understanding of the chemical properties and biological activities of isoquinoline-based compounds, paving the way for their application in medicinal chemistry and drug development (Elfekki et al., 2014).
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-4-2-5-20(13-19)29-15-22(26)24-18-8-7-16-9-10-25(14-17(16)12-18)23(27)21-6-3-11-30-21/h2-8,11-13H,9-10,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMGUSHSZMJRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

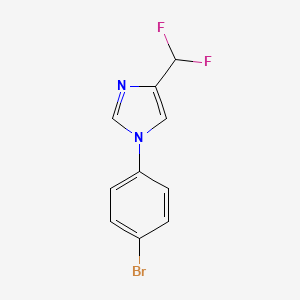
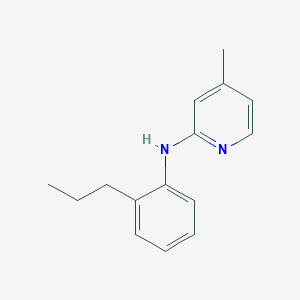


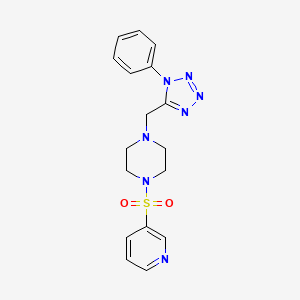
![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
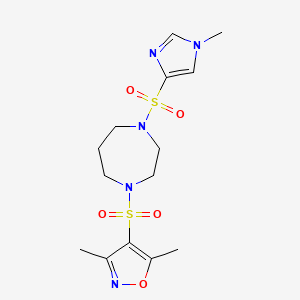
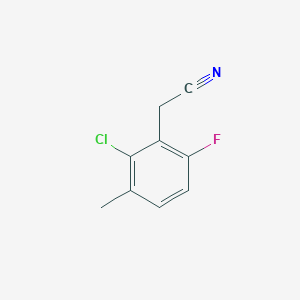
![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
